molecular formula C18H28N2O3 B7922026 4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922026
M. Wt: 320.4 g/mol
InChI Key: DBABLFRCGQMVOM-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a hydroxyethyl group, an isopropylamino group, and a benzyl ester moiety, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene glycol in the presence of a base.

    Attachment of the Isopropylamino Group: The isopropylamino group can be attached through reductive amination reactions involving isopropylamine and a suitable aldehyde or ketone.

    Esterification: The final step involves the esterification of the piperidine-1-carboxylic acid with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form new amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of new amine derivatives with different alkyl or acyl groups.

Scientific Research Applications

4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular disorders.

    Biological Studies: It can serve as a probe molecule to study receptor-ligand interactions and enzyme kinetics.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyethyl and isopropylamino groups may facilitate binding to active sites, while the benzyl ester moiety can enhance lipophilicity and membrane permeability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • 4-[(2-Hydroxy-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • 4-[(2-Hydroxy-ethyl)-tert-butyl-amino]-piperidine-1-carboxylic acid benzyl ester

Uniqueness

4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The isopropylamino group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interaction with molecular targets.

Properties

IUPAC Name

benzyl 4-[2-hydroxyethyl(propan-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15(2)20(12-13-21)17-8-10-19(11-9-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17,21H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBABLFRCGQMVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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